molecular formula C23H30BrN3O4 B283154 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide

2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide

Cat. No. B283154
M. Wt: 492.4 g/mol
InChI Key: XSKOOSKJSRJMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide, also known as BPPM, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation, inflammation, and neuronal cell death. 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been found to inhibit the activation of PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and proliferation. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to inhibit the activation of JNK and p38 MAPK pathways, which are involved in neuronal cell death.
Biochemical and Physiological Effects:
2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and protect neuronal cells from death. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been shown to reduce oxidative stress and inflammation in various tissues.

Advantages and Limitations for Lab Experiments

2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications, making it a valuable tool for further research. However, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has some limitations for lab experiments. It is relatively expensive, and its solubility in water is limited, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide's potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Furthermore, future research could focus on the development of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide derivatives with improved properties, such as increased solubility and potency.

Synthesis Methods

The synthesis of 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide involves a multi-step process that starts with the reaction of 4-bromo-2-nitrophenol with 3-(morpholin-4-yl)propylamine to form 4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenol. This intermediate is then reacted with 2-methoxyphenylacetyl chloride to form the final product, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide has been studied for its potential neuroprotective effects in various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C23H30BrN3O4

Molecular Weight

492.4 g/mol

IUPAC Name

2-[4-bromo-2-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H30BrN3O4/c1-29-22-6-3-2-5-20(22)26-23(28)17-31-21-8-7-19(24)15-18(21)16-25-9-4-10-27-11-13-30-14-12-27/h2-3,5-8,15,25H,4,9-14,16-17H2,1H3,(H,26,28)

InChI Key

XSKOOSKJSRJMGW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)CNCCCN3CCOCC3

Origin of Product

United States

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